![molecular formula C13H10BrN3O4 B1683915 1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea CAS No. 182498-32-4](/img/structure/B1683915.png)
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
概述
描述
SB 225002 是一种有效的、选择性的、非肽类 CXCR2(白介素-8 受体 B)G 蛋白偶联受体拮抗剂。 它以 22 纳摩尔的 IC50 值抑制白介素-8 与 CXCR2 的结合 。 这种化合物由于其能够阻断中性粒细胞的趋化反应而被广泛用于科学研究,中性粒细胞在炎症过程中至关重要 .
准备方法
SB 225002 通过多步化学合成过程合成。 合成路线包括 2-溴苯基异氰酸酯与 2-羟基-4-硝基苯胺反应形成最终产物 。 反应条件通常包括使用二甲基亚砜 (DMSO) 或乙醇等有机溶剂,反应在受控温度下进行,以确保高产率和纯度 。 工业生产方法遵循类似的合成路线,但规模更大,可以生产更多量的化合物 .
化学反应分析
SB 225002 会经历各种化学反应,包括:
氧化: 在特定条件下,SB 225002 中的硝基可以被还原为胺基。
这些反应中常用的试剂包括用于还原的硼氢化钠等还原剂、用于取代的叠氮化钠等亲核试剂以及用于水解的酸或碱 。 这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, a chemical compound with the molecular formula C13H10BrN3O4, has a urea moiety substituted at the 1 and 3 positions with a 2-bromophenyl and a 2-hydroxy-4-nitrophenyl group, respectively. It appears as a yellow solid and is soluble in dimethyl sulfoxide and ethanol. The primary application of this compound lies in pharmacology as a CXCR2 antagonist, with potential therapeutic uses including treatment for conditions associated with excessive inflammation or tumor growth.
Chemical Properties and Structure
The chemical reactivity of this compound can be attributed to the presence of functional groups such as the bromine atom, hydroxyl group, and nitro group.
Biological Activity
this compound has been studied for its biological activity, particularly as a selective antagonist of the CXCR2 receptor, which is involved in various inflammatory processes and cancer progression. The compound's ability to inhibit CXCR2 suggests potential applications in treating conditions associated with excessive inflammation or tumor growth.
Potential Therapeutic Uses
- CXCR2 Antagonist : This compound functions primarily as a CXCR2 antagonist.
- Anti-inflammatory Applications : It may be used in treating conditions associated with excessive inflammation.
- Cancer Treatment : It may be used in treating conditions associated with tumor growth.
- Drug Development : Its unique chemical structure makes it a candidate for further research in drug development.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to the CXCR2 receptor. These studies often utilize techniques such as radiolabeled ligand binding assays and cellular assays to determine the efficacy of the compound in blocking receptor activation. Results indicate that this compound exhibits strong competitive antagonism against ligands like interleukin-8, suggesting its potential for therapeutic use in diseases driven by CXCR2 signaling.
作用机制
相似化合物的比较
SB 225002 由于其作为 CXCR2 拮抗剂的高选择性和效力而独一无二。 类似化合物包括:
SB 265610: 另一种具有类似选择性但化学结构不同的 CXCR2 拮抗剂。
SCH 527123: 一种对其他趋化因子受体具有更广泛活性的 CXCR2 拮抗剂。
Reparixin: 一种具有抗炎特性的非肽类 CXCR2 拮抗剂。
与这些化合物相比,SB 225002 由于其对 CXCR2 的选择性高于其他趋化因子受体,因此成为研究 CXCR2 介导过程的宝贵工具。
生物活性
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHBrNO
- Functional Groups :
- Bromophenyl group
- Hydroxy group
- Nitro group
- Urea linkage
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds with similar structures often exhibit:
- Antineoplastic Properties : The compound may induce apoptosis in cancer cells through the activation of apoptotic pathways, potentially involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .
- Kinase Inhibition : Studies suggest that urea-based derivatives can inhibit specific kinases that are crucial for cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and subsequent apoptosis .
Anticancer Activity
A series of studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 pathway |
HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest and apoptosis |
PANC-1 (Pancreatic Cancer) | 1.5 | Inhibition of kinase pathways |
U-937 (Monocytic Leukemia) | 0.79 | Induction of apoptosis |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- MCF-7 Cell Line Study : A study demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased expression of p53 and caspase-3 cleavage . Flow cytometry confirmed a dose-dependent increase in apoptotic cells.
- PANC-1 Cell Line Study : This study revealed that the compound effectively inhibited cell proliferation by targeting specific kinases involved in pancreatic cancer progression, leading to reduced tumor growth in xenograft models .
SAR (Structure-Activity Relationship)
Research into the structure-activity relationship (SAR) indicates that modifications to the phenyl rings significantly influence biological activity. Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it . The presence of halogen atoms, such as bromine, has been associated with increased potency against certain cancer cell lines.
属性
IUPAC Name |
1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZVUNNWUIPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397383 | |
Record name | sb 225002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182498-32-4 | |
Record name | SB 225002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182498324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sb 225002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182498-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。